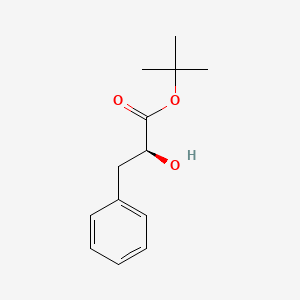

1-allyltetrahydro-4(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-allyltetrahydro-4(1H)-pyridinone is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of an allyl group and a pyridine moiety. For instance, the first paper describes the synthesis and characterization of a molecule with an allyl group and a pyridine ring, specifically 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The second paper outlines a methodology for synthesizing pyridines from allyl amines and alkynes . The third paper details the synthesis of a similar compound and its crystal structure .

Synthesis Analysis

The synthesis of related compounds involves a sequence of reactions that include dehydrogenation and cyclization processes. In the second paper, a new methodology for pyridine synthesis is described, which involves Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne . The third paper provides a detailed synthesis route for a triazole derivative, starting from isonicotinohydrazide and 3-isothiocyanatoprop-1-ene, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of the compounds is characterized using various spectroscopic techniques and X-ray crystallography. The first paper reports the molecular geometry obtained from X-ray experiments and theoretical calculations, including vibrational frequencies and chemical shift values . The third paper also discusses the crystal structure of a triazole derivative, solved by direct methods and refined by least-squares .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The first paper does not detail specific reactions but mentions the use of IR-NMR spectroscopy and X-ray diffraction for characterization . The second paper's methodology implies a sequence of oxidation and catalyzed annulation reactions . The third paper describes the intramolecular cyclization of thiosemicarbazides to synthesize triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The first paper provides details such as the crystal system, cell dimensions, and density of the synthesized compound . The third paper mentions the yield and melting points of the synthesized triazole derivative . Theoretical calculations in the first paper also predict thermodynamic properties and molecular electrostatic potential .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

- A study by Oztürk, Erol, Uzbay, and Aytemir (2001) focused on synthesizing new 4(1H)-pyridinone derivatives and evaluating their analgesic and anti-inflammatory activities. These derivatives exhibited comparable activity to aspirin and indomethacin, demonstrating potential pharmacological uses (Oztürk et al., 2001).

Hetero-Association Studies

- Research by Lomas (2012) used 1H NMR to study the association of unsaturated alcohols with pyridine, which is relevant for understanding molecular interactions in various chemical contexts (Lomas, 2012).

Advanced Synthetic Methods

- Agami, Dechoux, Hebbe, and Moulinas (2002) reported on the efficient synthesis of polysubstituted 3-halo-2(1H)-pyridinones, highlighting their importance in synthesizing a wide range of biologically active compounds (Agami et al., 2002).

Structural and Physical Studies

- Nelson, Karpishin, Rettig, and Orvig (1988) prepared a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents, studying them through mass spectrometry, infrared, and proton NMR spectroscopies. This provides insights into their structural and physical properties (Nelson et al., 1988).

Potential in Alzheimer's Disease Therapy

- Scott and colleagues (2008) explored the modification of 3-hydroxy-4(1H)-pyridinones for potential use in treating Alzheimer's disease. Their findings indicate that these compounds maintain metal-binding ability and antioxidant capacity, which are crucial for addressing neurodegenerative diseases (Scott et al., 2008).

Analytical Applications

- Moniz et al. (2019) synthesized new hydrophilic 3-hydroxy-4-pyridinone chelators, emphasizing their potential as analytical reagents for determining iron(III) in water samples. This showcases the versatility of pyridinone derivatives in analytical chemistry applications (Moniz et al., 2019).

Broad Spectrum in Medicinal Chemistry

- Lin et al. (2022) reviewed the contributions of pyridinone cores in medicinal chemistry, highlighting their role in drug design and as biologically active molecules in treatments ranging from antitumor to anti-inflammatory applications (Lin et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

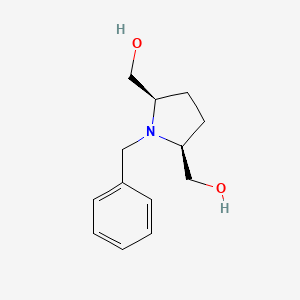

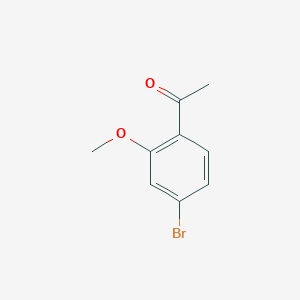

1-prop-2-enylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPIJRMICXHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462896 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyltetrahydro-4(1H)-pyridinone | |

CAS RN |

20785-46-0 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.